molecular formula C9H13BrN4O B1286018 5-Bromo-4-methoxy-2-(piperazin-1-yl)pyrimidine CAS No. 885267-38-9

5-Bromo-4-methoxy-2-(piperazin-1-yl)pyrimidine

Cat. No.: B1286018
CAS No.: 885267-38-9
M. Wt: 273.13 g/mol
InChI Key: IWAONNULVXFHMA-UHFFFAOYSA-N
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Description

5-Bromo-4-methoxy-2-(piperazin-1-yl)pyrimidine is a heterocyclic compound used in a variety of scientific research applications. This compound is typically synthesized in a three-step process using bromine, methoxy, and piperazine as starting materials.

Scientific Research Applications

Role in Antidepressant Drug Development

Studies indicate that compounds with functional groups such as piperazine, piperidine, and pyrimidine, including structures similar to 5-Bromo-4-methoxy-2-(piperazin-1-yl)pyrimidine, have significant implications in the development of antidepressants. These compounds interact with the 5-HT1A receptor, a critical protein in the brain's serotonin system, modulating the release of serotonin and other neurotransmitters involved in depression and the response to antidepressants (Wang et al., 2019).

DNA Interaction and Cellular Studies

Derivatives of this compound have been studied for their ability to bind to DNA, particularly focusing on minor groove binders like Hoechst 33258, which shares structural similarities with this compound. These studies shed light on their potential uses in cell biology, chromosome analysis, and as radioprotectors or topoisomerase inhibitors, highlighting the versatility of such compounds in research and therapeutic applications (Issar & Kakkar, 2013).

Development of Anti-Diabetic Drugs

Research into DPP IV inhibitors, which are essential for the treatment of type 2 diabetes mellitus, has identified that compounds featuring piperazine, pyridine, and pyrimidine groups, similar to this compound, are potent antidiabetic drugs. These inhibitors work by preventing the degradation of incretin molecules, thereby promoting insulin secretion and offering a strategic target for diabetes management (Mendieta, Tarragó, & Giralt, 2011).

Advancements in Cancer Research

The compound's structural features are instrumental in the synthesis of fluorinated pyrimidines, such as 5-Fluorouracil, used widely in cancer treatment. The incorporation of similar structures facilitates the study of drug metabolism, biodistribution, and the development of new therapeutic strategies, including the design of RNA and DNA analogs for cancer research (Gmeiner, 2020).

Contribution to Synthetic Chemistry

The structural versatility of this compound also extends to synthetic chemistry, where it is used to develop novel compounds with potential therapeutic applications. Its role in the synthesis of diverse medicinal and pharmaceutical compounds highlights the importance of such structures in advancing drug discovery and development (Parmar, Vala, & Patel, 2023).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302+H312+H332;H315;H319;H335, indicating potential hazards if ingested, in contact with skin, or inhaled, and may cause skin and eye irritation .

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit butyrylcholinesterase (buche) .

Mode of Action

Based on the inhibition of buche by similar compounds , it can be hypothesized that this compound may interact with its targets, leading to changes in their function.

Result of Action

Similar compounds have shown inhibitory activities against buche , suggesting potential therapeutic applications.

Biochemical Analysis

Biochemical Properties

5-Bromo-4-methoxy-2-(piperazin-1-yl)pyrimidine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes, thereby affecting various biochemical pathways. The nature of these interactions often involves binding to active sites or altering the conformation of the target biomolecule, leading to changes in its activity .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling events. Additionally, it has been observed to impact gene expression by interacting with transcription factors or other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes that either enhance or inhibit the enzyme’s activity. Furthermore, it can influence gene expression by interacting with DNA or RNA, thereby affecting transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity or adverse effects. Threshold effects have been observed, where a specific dosage is required to achieve a noticeable effect. Toxicity studies have indicated that high doses can cause significant cellular damage and disrupt normal physiological functions .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it may inhibit or activate enzymes involved in key metabolic processes, thereby altering the overall metabolic balance within cells. These interactions can have downstream effects on energy production, biosynthesis, and other vital cellular functions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. It is transported by specific transporters or binding proteins that facilitate its movement across cellular membranes. Once inside the cell, it may localize to specific compartments or accumulate in certain tissues, influencing its overall efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall impact on cellular processes. For example, its presence in the nucleus may influence gene expression, while its localization to the mitochondria could affect energy production .

Properties

IUPAC Name

5-bromo-4-methoxy-2-piperazin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN4O/c1-15-8-7(10)6-12-9(13-8)14-4-2-11-3-5-14/h6,11H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWAONNULVXFHMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1Br)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585981
Record name 5-Bromo-4-methoxy-2-(piperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885267-38-9
Record name 5-Bromo-4-methoxy-2-(piperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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